Product packaging for N-[(4-Fluorophenyl)methyl]-N-(1-methyl-4-piperidinyl)-N'-[[4-(2-methylpropoxy)phenylurea (2R,3R)-2,3-Dihydroxybutanedioate(Cat. No.:CAS No. 706782-28-7)

N-[(4-Fluorophenyl)methyl]-N-(1-methyl-4-piperidinyl)-N'-[[4-(2-methylpropoxy)phenylurea (2R,3R)-2,3-Dihydroxybutanedioate

Cat. No.: B000217
CAS No.: 706782-28-7
M. Wt: 577.6 g/mol
InChI Key: XTTVNKCYECPJOF-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pimavanserin tartrate is a novel, research-grade small molecule that serves as a potent and selective inverse agonist and antagonist at the serotonin 5-HT2A receptor, with secondary activity at the 5-HT2C receptor . Its defining research value lies in its unique pharmacological profile; unlike typical antipsychotics, it exhibits no appreciable affinity for dopamine (including D2), muscarinic, histaminergic, or adrenergic receptors . This selective mechanism makes it an invaluable tool for investigating serotonin-specific pathways in neuropsychiatric disorders without the confound of dopaminergic side effects. In scientific research, Pimavanserin tartrate is primarily used to study the role of 5-HT2A receptor signaling in Parkinson's disease psychosis (PDP) models, where it has been shown to mitigate hallucination and delusion-like behaviors without impairing motor function . Its applications extend to exploring adjunctive treatment strategies for major depressive disorder (MDD) and the negative symptoms of schizophrenia, providing insights into the therapeutic potential of 5-HT2A receptor modulation beyond dopamine blockade . Furthermore, its ability to modulate specific serotonin receptors makes it a compound of interest for probing sleep architecture and the mechanisms of serotonergic psychedelics . Key Research Applications: • Investigation of serotonin 5-HT2A receptor function in neuropsychiatric disease models. • Study of non-dopaminergic mechanisms for treating psychosis associated with Parkinson's disease. • Research into adjunct therapies for treatment-resistant depression and schizophrenia. • Exploration of serotonin system roles in sleep regulation and behavioral states. Mechanism of Action: Pimavanserin tartrate functions primarily as a selective inverse agonist at the 5-HT2A receptor, stabilizing it in an inactive state and reducing constitutive signaling . It also acts as a less potent antagonist/inverse agonist at the 5-HT2C receptor, with a binding affinity approximately 40-fold lower than at the 5-HT2A site . This action helps rebalance cortical serotonin and glutamate neurotransmission, which is crucial for its effects in preclinical models of psychosis. Handling and Stability: This product is for research use only. It is not intended for diagnostic or therapeutic applications. Handle with care, using appropriate personal protective equipment. Refer to the material safety data sheet (MSDS) for detailed safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H40FN3O8 B000217 N-[(4-Fluorophenyl)methyl]-N-(1-methyl-4-piperidinyl)-N'-[[4-(2-methylpropoxy)phenylurea (2R,3R)-2,3-Dihydroxybutanedioate CAS No. 706782-28-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

706782-28-7

Molecular Formula

C29H40FN3O8

Molecular Weight

577.6 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea

InChI

InChI=1S/C25H34FN3O2.C4H6O6/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21;5-1(3(7)8)2(6)4(9)10/h4-11,19,23H,12-18H2,1-3H3,(H,27,30);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

XTTVNKCYECPJOF-LREBCSMRSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.C(C(C(=O)O)O)(C(=O)O)O

Other CAS No.

706782-28-7

Pictograms

Corrosive; Irritant

Synonyms

ACP 103
ACP-103
ACP103
bis(1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)-3-(4-(2-methylpropoxy)benzyl)urea) (2R,3R)-2,3-dihydroxybutanedioate
N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide
Nuplazid
Pimavanserin
pimavanserin tartrate
urea, n-((4-fluorophenyl)methyl)-n-(1-methyl-4-piperidinyl)-n'-((4-(2-methylpropoxy)phenyl)methyl)-, (2R,3R)-2,3-dihydroxybutanedioate (2:1)

Origin of Product

United States

Chemical Synthesis and Derivatization of Pimavanserin Tartrate

Pioneering Synthetic Routes for the Pimavanserin (B1677881) Core Structure

Early syntheses of pimavanserin established the fundamental chemical transformations required to assemble the molecule. These routes often involved the creation of a central urea (B33335) (carbamide) bond by coupling two key amine precursors.

A primary strategy for constructing the pimavanserin core involves the reaction of an isocyanate intermediate with a secondary amine. newdrugapprovals.orgnewdrugapprovals.org Specifically, 1-isobutoxy-4-(isocyanatomethyl)benzene is reacted with N-(4-fluorobenzyl)-1-methylpiperidin-4-amine to form the pimavanserin free base. newdrugapprovals.org The isocyanate intermediate is typically generated from the corresponding amine, 4-isobutoxybenzylamine, through treatment with hazardous reagents like phosgene (B1210022) or its derivatives. newdrugapprovals.orgarkat-usa.orggoogle.com An alternative method utilizes diphenylphosphoryl azide (B81097) (DPPA) to facilitate a Curtius rearrangement of a carboxylic acid precursor, which then forms the isocyanate. arkat-usa.org These pioneering methods, while effective in producing the target molecule, posed significant safety risks due to the high toxicity of the reagents employed. newdrugapprovals.orgarkat-usa.org

Reductive amination is a crucial reaction for preparing the key amine precursors of pimavanserin. arkat-usa.orggoogle.com One of the core fragments, N-(4-fluorobenzyl)-1-methylpiperidin-4-amine, is synthesized via the reductive amination of 1-methylpiperidin-4-one with 4-fluorobenzylamine. arkat-usa.orgnih.gov This reaction can be carried out using various reducing agents, including sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃). arkat-usa.orgnih.govgoogle.com For instance, one method involves reacting 4-fluorobenzaldehyde (B137897) and 1-methylpiperidin-4-amine in the presence of sodium cyanoborohydride in a methanol (B129727)/acetic acid mixture. google.com Another approach uses sodium triacetoxyborohydride in dichloroethane. nih.gov These strategies provide efficient access to the necessary secondary amine intermediate for the subsequent urea formation step. arkat-usa.org

Carbamide Formation via Isocyanate Intermediates

Advanced and Environmentally Conscious Synthetic Methodologies for Pimavanserin

In response to the safety and environmental drawbacks of earlier methods, significant efforts have been made to develop more sustainable and safer synthetic routes to pimavanserin.

A major advancement in pimavanserin synthesis is the replacement of highly toxic phosgene and explosive azides. arkat-usa.orgpolpharma.com Phosgene-free methods have been developed that utilize safer carbonylating agents. polpharma.com One prominent alternative is 1,1'-carbonyldiimidazole (B1668759) (CDI). arkat-usa.orggoogle.com In this approach, an amine precursor is first reacted with CDI to form an activated carbamoyl-imidazole intermediate, which then reacts with the second amine fragment to form the urea linkage of pimavanserin, thereby avoiding phosgene. google.comepo.org Other less hazardous reagents like diphosgene and triphosgene (B27547) have also been employed as substitutes for phosgene. nih.gov Another green approach involves the direct use of carbon dioxide (CO₂) as a C1 building block under atmospheric pressure and room temperature, representing a metal-free and eco-friendly process for urea synthesis. organic-chemistry.org

The principles of green chemistry are being increasingly applied to the synthesis of pimavanserin to enhance sustainability. researchgate.netmostwiedzy.pl This includes the use of catalytic hydrogenation with catalysts like Raney Nickel for reductive amination steps, which is a greener alternative to hydride reagents. arkat-usa.orggoogle.com One-pot synthesis procedures are also being utilized, where multiple reaction steps are performed sequentially in the same reactor, reducing waste and improving efficiency. mostwiedzy.pl The use of more environmentally benign solvents, such as water or ethanol (B145695), and the regeneration of solvents are also key aspects of creating a more sustainable process. polpharma.commostwiedzy.pl Research into using CO2 as a direct carbonyl source further highlights the move towards greener synthetic protocols. organic-chemistry.org

Substitution of Hazardous Reagents (e.g., Phosgene Analogs)

Preparation and Crystallization of the Pimavanserin Tartrate Salt

The final stage of the manufacturing process involves converting the pimavanserin free base into its tartrate salt to improve properties like stability and solubility. sci-hub.se This is achieved by reacting the free base with L-(+)-tartaric acid in a suitable solvent, typically an alcohol such as ethanol. newdrugapprovals.orgepo.orgpatsnap.com

The crystallization process is critical for obtaining the desired polymorphic form of the salt. patsnap.comwipo.int The process involves dissolving the crude pimavanserin base in a solvent like ethanol at an elevated temperature (e.g., 45-50°C), followed by the addition of a solution of L-tartaric acid. newdrugapprovals.orgpatsnap.com The resulting slurry is then cooled in a controlled manner to induce crystallization. newdrugapprovals.orgpatsnap.com The solid pimavanserin tartrate is collected by filtration, washed, and dried. newdrugapprovals.orgpatsnap.com The specific conditions of crystallization, such as the solvent system (e.g., 95-98.5% ethanol aqueous solution), temperature profile, and cooling rate, are carefully controlled to ensure the consistent production of the desired crystal form, such as polymorph A. newdrugapprovals.orgpatsnap.com The study of polymorphism is crucial as different crystal forms can have different physical properties. wipo.intgoogle.com

Chemical Precursors and Intermediates in Pimavanserin Tartrate Synthesis

The synthesis of pimavanserin, a complex urea derivative, involves the strategic coupling of two primary amine-containing fragments. Various synthetic routes have been developed, often aiming to improve yield, safety, and scalability by avoiding hazardous reagents. arkat-usa.orggoogle.com The core of the synthesis generally relies on the preparation of two key intermediates: N-(4-fluorobenzyl)-1-methylpiperidin-4-amine and a reactive derivative of 4-isobutoxybenzylamine . arkat-usa.orgajrconline.org

One of the most critical intermediates is N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (often denoted as S1 in literature). arkat-usa.org A common method for its synthesis is the reductive amination between 1-methylpiperidone and (4-fluorophenyl)methanamine (also known as p-fluorobenzylamine). arkat-usa.org This reaction is typically facilitated by a reducing agent such as sodium triacetoxyborohydride. arkat-usa.org An alternative approach involves the condensation of p-fluorobenzaldehyde with 1-methylpiperidin-4-amine , followed by reduction. arkat-usa.org

The synthesis of the second major fragment, the 4-isobutoxybenzyl moiety, can be achieved through several pathways. A frequently cited route starts from 4-cyanophenol . arkat-usa.org This precursor is first alkylated with isobutyl bromide to yield 4-isobutoxybenzonitrile . arkat-usa.org Subsequently, the nitrile group is reduced, often through catalytic hydrogenation, to produce the key intermediate 4-isobutoxybenzylamine . arkat-usa.org

Once 4-isobutoxybenzylamine is obtained, it must be activated to react with the S1 intermediate to form the central urea linkage of pimavanserin. One method involves converting the amine into a highly reactive isocyanate, 1-isobutoxy-4-(isocyanatomethyl)benzene . newdrugapprovals.orggoogle.com This conversion has historically been achieved using hazardous reagents like phosgene or diphenylphosphoryl azide (DPPA). arkat-usa.orgnewdrugapprovals.org To enhance safety, less toxic alternatives such as triphosgene or bis(trichloromethyl) carbonate have been employed. google.comgoogle.com

A safer and more modern approach avoids the direct use of isocyanates by activating the 4-isobutoxybenzylamine with 1,1'-carbonyldiimidazole (CDI) . arkat-usa.orggoogle.com This reaction forms an activated urea synthon, N-(4-isobutoxybenzyl)-1H-imidazole-1-carboxamide , which can then be coupled smoothly with the N-(4-fluorobenzyl)-1-methylpiperidin-4-amine intermediate to yield pimavanserin. arkat-usa.orggoogle.com Another variation involves reacting 4-isobutoxybenzylamine directly with urea to create the intermediate 1-(4-isobutoxybenzyl)urea , which is then heated with the S1 intermediate to form the final product. oaji.net

An earlier synthetic strategy reported by Acadia Pharmaceuticals involved starting with a 4-hydroxyphenylacetate ester . arkat-usa.org The process included alkylation to form a 4-isobutoxyphenylacetate ester, followed by hydrolysis to the corresponding 4-isobutoxy-phenylacetic acid . arkat-usa.org This acid was then treated with diphenylphosphoryl azide (DPPA) to generate the isocyanate intermediate in situ. arkat-usa.org

Regardless of the specific pathway, the final step before salt formation is the coupling of these two main fragments to form the pimavanserin free base. newdrugapprovals.org The synthesis is completed by reacting the pimavanserin base with L-tartaric acid , typically in a solvent like ethanol, to crystallize the final product, pimavanserin tartrate. google.comnewdrugapprovals.org

Interactive Data Table: Key Precursors and Intermediates in Pimavanserin Synthesis

Compound NameRole in SynthesisCommon Starting Material(s)
N-(4-fluorobenzyl)-1-methylpiperidin-4-amineKey Intermediate (S1 Fragment)1-methylpiperidone, (4-fluorophenyl)methanamine
4-isobutoxybenzylamineKey Intermediate (S2 Fragment)4-cyanophenol, 4-hydroxybenzaldehyde
1-isobutoxy-4-(isocyanatomethyl)benzeneReactive Intermediate4-isobutoxybenzylamine
N-(4-isobutoxybenzyl)-1H-imidazole-1-carboxamideActivated Urea Intermediate4-isobutoxybenzylamine, 1,1'-carbonyldiimidazole (CDI)
1-methylpiperidonePrecursorCommercially available
(4-fluorophenyl)methanaminePrecursorCommercially available
4-cyanophenolPrecursorCommercially available
Isobutyl bromideAlkylating AgentCommercially available
1,1'-carbonyldiimidazole (CDI)Activating AgentCommercially available
L-tartaric acidSalt-forming AgentCommercially available

Pharmacological Characterization of Pimavanserin Tartrate

Molecular Mechanism of Action: Selective Serotonin (B10506) Receptor Modulation by Pimavanserin (B1677881) Tartrate

The therapeutic effects of pimavanserin are believed to be mediated through its unique and selective activity at serotonin receptors. ncats.io Unlike many other antipsychotic agents, its mechanism does not involve direct interaction with dopaminergic pathways. nih.gov

Pimavanserin demonstrates potent inverse agonist and antagonist properties at the serotonin 5-HT2A receptor. cambridge.org As an antagonist, it blocks the binding of serotonin to this receptor. As an inverse agonist, it reduces the receptor's basal activity that occurs even without a neurotransmitter present. cambridge.orgdrugbank.com This dual activity at the 5-HT2A receptor is a cornerstone of its pharmacological profile and is thought to be central to its mechanism of action. ncats.iocambridge.org

Pimavanserin also interacts with the serotonin 5-HT2C receptor, where it functions as an inverse agonist and antagonist. cambridge.orgtexas.gov However, its binding affinity for the 5-HT2C receptor is lower than for the 5-HT2A receptor. drugbank.comfda.gov Reports indicate a roughly 40-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor. medkoo.comnih.gov This differential activity contributes to its specific pharmacological effects. nih.gov

A key feature of pimavanserin is its high selectivity, showing no significant binding affinity for dopaminergic (including D2), muscarinic, histaminergic, or adrenergic receptors. nih.govtexas.govfda.gov This lack of interaction with dopamine (B1211576) receptors is a significant departure from the mechanism of many other antipsychotics and is believed to account for the absence of motor-related side effects often associated with those agents. drugbank.comnih.gov Furthermore, it has no appreciable affinity for serotonin 5-HT2B receptors or calcium channels. ncats.iodrugbank.com

Differential Activity at Serotonin 5-HT2C Receptors

Ligand Binding Profile and Receptor Affinity Studies for Pimavanserin Tartrate

The selectivity of pimavanserin has been quantified through extensive in vitro studies that determined its binding affinity for various neuroreceptors.

Radioligand binding assays have established the dissociation constant (K_i) of pimavanserin at several key receptors. A lower K_i value signifies a higher binding affinity. These studies confirm its high affinity for the 5-HT2A receptor and progressively lower affinity for other receptors. drugbank.comfda.gov

Interactive Table: Pimavanserin In Vitro Binding Affinities (Human Recombinant)

Receptor TargetK_i (nM)Reference
Serotonin 5-HT2A0.087 drugbank.com, ncats.io, fda.gov
Serotonin 5-HT2C0.44 drugbank.com, ncats.io, fda.gov
Sigma 1120 drugbank.com, ncats.io, fda.gov
Serotonin 5-HT2B>300 drugbank.com, ncats.io

Studies have demonstrated that pimavanserin's high affinity for the 5-HT2A receptor is consistent across various species. In vitro binding assays using cerebral cortex homogenates from mice, rats, rabbits, dogs, and monkeys showed high-affinity binding. fda.gov This cross-species consistency is valuable for preclinical research and modeling of the drug's effects. fda.govnih.gov Additionally, pimavanserin showed high-affinity binding to 5-HT2A receptors in human cortex tissue from both normal and Parkinson's disease brains. fda.gov

In Vitro Radioligand Binding Assays (e.g., K_i Values for 5-HT2A, 5-HT2C, 5-HT2B, Sigma 1)

Structure-Activity Relationship (SAR) Studies of Pimavanserin Tartrate

The pharmacological profile of pimavanserin is distinguished by its high selectivity for the serotonin 2A (5-HT2A) receptor, a characteristic primarily dictated by its unique chemical structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the specific molecular features that govern this selectivity and its potent inverse agonist activity.

Key Structural Motifs Conferring Serotonin Receptor Selectivity

Pimavanserin's selectivity is not accidental but the result of deliberate chemical design and optimization. nih.gov Its structure lacks resemblance to typical and atypical antipsychotics. nih.gov A broad screening of its binding affinity against more than 75 G-protein coupled receptors (GPCRs), ion channels, and transporters revealed a remarkable selectivity for the 5-HT2A receptor. nih.gov It demonstrates over 1,000-fold selectivity for 5-HT2A receptors compared to most other targets, with the notable exception of the 5-HT2C receptor, where it still maintains a significant, approximately 40-fold, selectivity. nih.govjci.org Pimavanserin has no meaningful affinity for dopamine (including D2), muscarinic, histaminergic, or adrenergic receptors. nih.govwikipedia.org

The key to this selectivity lies in specific structural motifs within the pimavanserin molecule. Research combining molecular modeling and mutagenesis has highlighted the importance of the isobutoxybenzyl moiety . nih.gov This part of the molecule is thought to occupy a specific cavity within the 5-HT2A receptor, contributing significantly to its high-affinity binding. nih.gov The structural characteristics and pharmacological selectivity profile of pimavanserin clearly differentiate it from other antipsychotic drugs. nih.gov

Table 1: Binding Affinity and Functional Inhibition of Pimavanserin at Serotonin Receptors

Receptor Subtype Binding Affinity (Ki, nM) Functional Inhibition (IC50, nM) Selectivity over 5-HT2A
5-HT2A 0.087 - 0.5 wikipedia.org 1.9 wikipedia.org -
5-HT2C 0.44 - 10 wikipedia.org 91 wikipedia.org ~49-fold wikipedia.org
5-HT2B >300 wikipedia.org Not Applicable >1000-fold nih.gov

Data compiled from multiple sources indicating a high degree of selectivity for the 5-HT2A receptor.

Molecular Modeling and Mutagenesis Insights into Receptor Interactions

Molecular modeling and site-directed mutagenesis studies have provided a more granular understanding of how pimavanserin interacts with the 5-HT2A receptor at the atomic level. These studies validate the interaction sites and explain the structural basis for its high affinity and selectivity. researchgate.net

A crucial insight from this research is the role of a specific amino acid residue, Glycine (B1666218) at position 5.42 (G5.42) , within the receptor's transmembrane domain 5 (TM5). The isobutoxybenzyl group of pimavanserin fits into a cavity between TM4 and TM5, a space made available by the small side chain of G5.42. nih.gov When this glycine was experimentally mutated to a larger amino acid (serine), pimavanserin's binding affinity for the receptor was almost completely lost, confirming this binding model. nih.gov

Other key interactions identified through molecular modeling include:

Asp155 (D1553.32): This highly conserved residue in aminergic GPCRs is essential for ligand interactions. Docking studies show that pimavanserin binds in close proximity to the side chain of Asp155. researchgate.net

Trp336: The fluorobenzyl moiety of pimavanserin engages in hydrophobic interactions with the side chain of this tryptophan residue, which is considered a critical chemical interaction point. researchgate.net

G2385.42 and V2355.39: These residues, conserved in both 5-HT2A and 5-HT2C receptors, are important for high-affinity binding. nih.gov

These specific interactions collectively anchor pimavanserin within the binding pocket of the 5-HT2A receptor, underpinning its potent inverse agonist activity. researchgate.netnih.gov

Preclinical Pharmacodynamic Effects of Pimavanserin Tartrate

Preclinical studies in various animal models have been crucial for characterizing the in vivo effects of pimavanserin, demonstrating its impact on central nervous system functions and its underlying neurochemical mechanisms.

Effects on Central Nervous System Function in Animal Models (e.g., Sleep Architecture)

Pimavanserin has demonstrated significant effects on CNS functions in animal models, particularly on sleep architecture and psychosis-related behaviors.

Sleep Architecture: The 5-HT2A receptor is known to play a significant role in regulating sleep. nih.gov Preclinical studies in rats showed that pimavanserin increases non-rapid eye movement (NREM) sleep. nih.gov This aligns with findings that other 5-HT2A receptor antagonists also promote slow-wave sleep (SWS). nih.govnih.gov In a study with healthy human volunteers, pimavanserin was found to significantly increase SWS and decrease the number of awakenings, an effect that did not diminish with repeated administration. nih.gov It did not negatively affect other sleep variables like total sleep time or sleep onset latency. nih.gov These findings suggest a selective enhancement of deep, restorative sleep. nih.gov

Psychosis-like Behaviors: In rodent models, pimavanserin effectively reduces behaviors considered analogous to psychosis. For instance, it attenuates head twitches induced by the 5-HT2A agonist DOI and hyperactivity induced by MK-801. nih.govselleckchem.com In a rat model of Parkinson's disease, pimavanserin reversed psychosis-like behaviors without worsening motor deficits. nih.govcambridge.org

Locomotor Activity: Interestingly, while pimavanserin does not appear to impair motor function in humans, it causes significant locomotor suppression in rodents. nih.gov This is somewhat paradoxical, as antagonism of 5-HT2A receptors is expected to have a more neutral effect on locomotion in mice. nih.gov

Table 2: Summary of Pimavanserin's Effects on Sleep Architecture in Healthy Volunteers

Sleep Parameter Effect of Pimavanserin vs. Placebo Significance
Slow Wave Sleep (SWS) Significantly Increased p < 0.001 nih.gov
Number of Awakenings Decreased Significant nih.gov
Non-REM Sleep Duration Increased p < 0.05 nih.gov
Stage 2 Sleep Duration Decreased p < 0.05 nih.gov
Total Sleep Time No significant effect Not Significant nih.gov
Sleep Onset Latency No significant effect Not Significant nih.gov

Data from a polysomnography study in healthy adults, demonstrating a selective increase in deep sleep stages.

Neurochemical Modulation and Signaling Cascade Engagement

Pimavanserin exerts its effects by modulating specific neurochemical systems and intracellular signaling pathways. As an inverse agonist, it not only blocks the action of the natural ligand (serotonin) but also reduces the basal, constitutive activity of the 5-HT2A receptor. nih.govmdpi.com

Signaling Cascades: The 5-HT2A receptor is a Gq-protein coupled receptor that, upon activation, typically stimulates phosphoinositide hydrolysis and protein kinase C activation. nih.gov Pimavanserin, by acting as an inverse agonist, suppresses this Gαq/11-mediated signaling. nih.govresearchgate.net There is also evidence suggesting it may act as an inverse agonist of Gαi1-mediated signal transduction through the 5-HT2A receptor. nih.gov This modulation of signaling is thought to reduce the hyperactivity of cortical pyramidal neurons, which may contribute to hallucinations and delusions. cambridge.org

Dopamine and Serotonin Pathways: While pimavanserin has no direct affinity for dopamine receptors, it indirectly modulates dopaminergic signaling. nih.gov By blocking cortical 5-HT2A receptors, which exert a tonic inhibitory control over dopamine release in certain brain regions, pimavanserin can lead to an increase in dopamine release in the medial prefrontal cortex but not in the nucleus accumbens. cambridge.org This region-specific effect may contribute to its procognitive and antipsychotic benefits without causing the motor side effects associated with direct dopamine receptor blockade. cambridge.org

Neurotrophic Factors: Chronic treatment with pimavanserin has been shown to affect neurotrophic factor levels. In a study on rats, chronic administration of pimavanserin significantly increased plasma levels of both the precursor (proBDNF) and mature forms (mBDNF) of brain-derived neurotrophic factor. nih.gov It also increased proBDNF levels in the prefrontal cortex. nih.gov

Pharmacokinetics and Biotransformation of Pimavanserin Tartrate Non Clinical Focus

Absorption Characteristics in Preclinical Models

Pimavanserin (B1677881) demonstrates dose-proportional pharmacokinetics following single oral doses. mdedge.com In preclinical evaluations, the absorption of pimavanserin occurs with a median time to maximum plasma concentration (Tmax) of approximately 6 hours, a characteristic that remains generally consistent across different doses. texas.govresearchgate.net The bioavailability of the oral tablet formulation is nearly identical to that of an oral solution. researchgate.netnuplazid.com Studies in animal models have been crucial in characterizing these fundamental pharmacokinetic parameters. For instance, initial clinical studies in healthy volunteers, which are often preceded by non-clinical animal studies, showed that pimavanserin was well-tolerated. nih.gov Furthermore, the presence of a high-fat meal does not significantly impact the rate (Cmax) or extent (AUC) of pimavanserin exposure. mdedge.comnuplazid.com Specifically, with a high-fat meal, the Cmax decreased by about 9%, while the AUC saw an increase of approximately 8%. texas.govnuplazid.com

Distribution and Protein Binding of Pimavanserin Tartrate in Biological Systems

Pimavanserin exhibits a high apparent volume of distribution, with a mean of 2173 L following a single dose, indicating extensive distribution into tissues. texas.govnih.govfrontiersin.org This compound is highly bound to human plasma proteins, at approximately 95%. texas.govnih.govfrontiersin.org This protein binding appears to be independent of the dose and does not show significant changes over a 14-day dosing period. texas.govfda.gov While one of its major metabolites is active in in-vitro assays, it does not cross the blood-brain barrier to a significant extent, suggesting its contribution to the clinical effect is minimal. mdedge.com

Metabolic Pathways and Enzyme Systems for Pimavanserin Tartrate

The metabolism of pimavanserin is extensive and primarily occurs in the liver. frontiersin.orgnih.gov The biotransformation process involves several key pathways, including N-dealkylation, O-dealkylation, and N-oxygenation followed by O-methylation and O-glucuronidation. fda.gov Three primary enzyme systems are responsible for the formation of its metabolites: cytochrome P450 (CYP) enzymes, flavin-containing monooxygenase (FMO) enzymes, and hydrolytic enzymes. fda.gov

Pimavanserin is predominantly metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5. texas.govnih.govdrugbank.com To a lesser degree, other enzymes such as CYP2J2, CYP2D6, and various other CYP and FMO enzymes also contribute to its metabolism. texas.govnih.govdrugbank.com CYP3A4 is the principal enzyme responsible for the creation of its major active metabolite. researchgate.netfda.gov Importantly, neither pimavanserin nor its active metabolite cause clinically significant inhibition or induction of CYP3A4. nih.govfda.gov The active metabolite is also not expected to induce other CYP enzymes. drugs.com Population pharmacokinetic analyses have indicated that strong CYP3A inducers can increase the clearance of pimavanserin. fda.gov

Pimavanserin is metabolized into a major active metabolite known as N-desmethyl-pimavanserin, or AC-279. texas.govfrontiersin.org This metabolite is formed with a median Tmax of 6 hours. texas.gov While AC-279 is an active metabolite, it accounts for a relatively small portion of the administered dose circulating in the plasma, approximately 5%. fda.gov The elimination half-life of pimavanserin is about 57 hours, while its active metabolite, AC-279, has a significantly longer half-life of approximately 200 hours. researchgate.netfda.govdrugs.com Despite its activity in in-vitro assays, AC-279 does not appear to cross the blood-brain barrier to any significant degree. mdedge.com

Cytochrome P450 Enzyme Involvement (CYP3A4, CYP3A5, CYP2J2, CYP2D6)

Population Pharmacokinetic Modeling in Research Studies (Preclinical Applications)

Population pharmacokinetic (PopPK) modeling has been utilized to understand the disposition of pimavanserin. simulations-plus.com These models, often developed using data from various clinical studies, including those in healthy subjects and different patient populations, help to characterize the drug's pharmacokinetic profile. simulations-plus.comnih.gov For pimavanserin, a one-compartment model with first-order absorption and linear elimination has been shown to describe its disposition well. simulations-plus.com Such models have been instrumental in predicting drug exposures in different populations and informing dose selection. nih.gov For instance, PopPK analyses did not find significant effects of covariates like weight, height, age, or gender on pimavanserin exposure. fda.gov The development of these models often follows a staged approach, beginning with data from healthy subjects and progressing to patient populations with sparse sampling. fda.gov

Molecular and Cellular Pharmacology of Pimavanserin Tartrate Beyond Receptor Binding

Inhibition of the Calcium-Calcineurin-NFAT Signaling Pathway by Pimavanserin (B1677881) Tartrate

Pimavanserin tartrate has been identified as a potent inhibitor of the Ca2+-calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. nih.govnih.gov This pathway is crucial for a variety of cellular functions, and its dysregulation is implicated in diseases such as cancer. Pimavanserin's inhibitory action on this pathway is significant as it represents a mechanism of action independent of its effects on the 5-HT2A receptor. nih.gov

The activation of NFAT is dependent on a sustained increase in intracellular calcium, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, allowing it to translocate to the nucleus and regulate gene expression. Research demonstrates that pimavanserin can inhibit the nuclear translocation of NFAT. nih.gov

Modulation of Store-Operated Calcium Entry (SOCE) and STIM1 Formation

The primary mechanism by which pimavanserin tartrate inhibits the calcineurin-NFAT pathway is through its modulation of store-operated calcium entry (SOCE). nih.govnih.gov SOCE is a critical process for replenishing calcium stores within the endoplasmic reticulum (ER) and for generating sustained calcium signals. plos.orgnih.gov This process is initiated by the depletion of ER calcium, which is sensed by stromal interaction molecule 1 (STIM1), an ER-resident protein. nih.govplos.org Upon sensing low calcium levels, STIM1 oligomerizes and forms puncta at ER-plasma membrane junctions, where it activates ORAI calcium channels on the cell surface, leading to calcium influx. nih.gov

Pimavanserin has been shown to suppress the formation of STIM1 puncta. nih.govnih.gov By inhibiting this initial step in the SOCE cascade, pimavanserin effectively blocks the subsequent influx of calcium and, consequently, the activation of calcineurin and NFAT. nih.gov This effect on store-operated calcium channels has been identified as a novel target for pimavanserin. nih.gov

Antiproliferative and Apoptotic Effects of Pimavanserin Tartrate in Specific Cell Lines (e.g., Glioblastoma)

Pimavanserin tartrate has demonstrated significant antiproliferative and apoptotic effects in various cancer cell lines, most notably in glioblastoma multiforme (GBM), the most aggressive form of primary brain tumor. nih.govnih.govresearchgate.net In U87 glioblastoma cells, pimavanserin has been observed to suppress proliferation, migration, division, and motility. nih.gov It also induces G1/S phase cell cycle arrest and promotes apoptosis, or programmed cell death. nih.gov

Further studies have corroborated these findings, showing that pimavanserin can induce apoptosis in glioblastoma cells through the modulation of the PI3K/AKT and MAPK signaling pathways. researchgate.net The IC50 values for pimavanserin in different glioblastoma cell lines were found to be between 6 µM and 10 µM at 24 hours, and between 4 µM and 6 µM at 48 and 72 hours. researchgate.net In addition to glioblastoma, pimavanserin has also shown growth-suppressive and apoptotic effects in pancreatic cancer cells by inhibiting the Akt/Gli-1 signaling axis. researchgate.net

Novel Signaling Pathways Influenced by Pimavanserin Tartrate (e.g., ATR/CDK2/E2F axis, MYC, AuroraA/B)

Unbiased "omics" studies have revealed that pimavanserin's antitumor activity is mediated through the suppression of several novel signaling pathways crucial for cancer cell survival and proliferation. nih.govnih.gov These include the ATR/CDK2/E2F axis, MYC, and Aurora A/B signaling. nih.govnih.gov

The ATR/CDK2/E2F pathway is a critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, as observed in pimavanserin-treated glioblastoma cells. nih.gov MYC is a well-known oncogene that drives the expression of genes involved in cell growth and proliferation. dntb.gov.ua Aurora A and B are kinases that play essential roles in mitosis. By suppressing these key pathways, pimavanserin exerts a multi-pronged attack on cancer cell proliferation.

Impact on Cellular Homeostasis (e.g., Cholesterol Metabolism Pathways)

Table of Research Findings on Pimavanserin Tartrate's Cellular Effects:

Table of Compound Names:

Preclinical Behavioral and Neurobiological Models of Disorders Responsive to Serotonergic Modulation by Pimavanserin Tartrate

Animal Models of Psychosis and Hallucinations

Pimavanserin (B1677881) has demonstrated antipsychotic-like properties in several rodent models of psychosis and hallucinations. researchgate.net These models are designed to mimic specific behavioral abnormalities observed in human psychotic disorders.

The head-twitch response (HTR) in rodents, induced by the 5-HT2A receptor agonist (±)-2,5-dimethoxy-4-iodoamphetamine (DOI), is a well-established behavioral proxy for 5-HT2A receptor-mediated hallucinatory-like activity. nih.govmdpi.com Pimavanserin has been shown to effectively attenuate this response.

In rats, pimavanserin attenuated DOI-induced head twitches. selleckchem.comcaymanchem.commedchemexpress.com Specifically, a 3 mg/kg oral dose of pimavanserin significantly reduced the number of head twitches induced by DOI. researchgate.net The average number of head twitches induced by DOI with a vehicle pretreatment was 5.2, whereas after administration of 3 mg/kg of pimavanserin, the number of head twitches was reduced to 0.75. researchgate.net This blockade of the DOI-induced HTR is consistent with pimavanserin's mechanism of action as a 5-HT2A receptor inverse agonist. medchemexpress.com

Preclinical Model Finding Reference
DOI-Induced Head Twitch ResponsePimavanserin attenuates DOI-induced head twitches in rats. researchgate.netselleckchem.comcaymanchem.commedchemexpress.com
DOI-Induced Head Twitch ResponseA 3 mg/kg oral dose significantly reduced the number of head twitches from an average of 5.2 to 0.75. researchgate.net

The non-competitive NMDA receptor antagonist MK-801 (dizocilpine) is used to induce a hyperactive state and disrupt sensorimotor gating in rodents, modeling certain aspects of psychosis. medchemexpress.comwikipedia.org Pimavanserin has shown efficacy in mitigating these MK-801-induced behaviors.

In mice, pimavanserin significantly attenuated MK-801-induced hyperactivity. selleckchem.comcaymanchem.commedchemexpress.com This effect is consistent with the antipsychotic-like profile of the compound. medchemexpress.com Furthermore, pimavanserin prevents disruptions in prepulse inhibition (PPI) caused by both DOI and MK-801. nih.gov PPI is a neurological phenomenon where a weaker prestimulus inhibits the reaction to a subsequent stronger stimulus, and its disruption is observed in disorders like schizophrenia. Pimavanserin's ability to restore PPI in these models further supports its potential antipsychotic efficacy. caymanchem.comnih.gov

Preclinical Model Finding Reference
MK-801-Induced HyperactivityPimavanserin significantly attenuates MK-801-induced hyperactivity in mice. selleckchem.comcaymanchem.commedchemexpress.com
Prepulse Inhibition (PPI)Pimavanserin prevents DOI- and MK-801-induced disruptions in PPI. caymanchem.comnih.gov

DOI-Induced Head Twitch Response Attenuation

Animal Models of Motor System Disorders and Psychotic Overlays (e.g., Parkinsonian Tremor Models)

A key feature of pimavanserin is its ability to exert antipsychotic-like effects without worsening motor symptoms, a significant advantage over many traditional antipsychotics that act on dopamine (B1211576) D2 receptors. mdpi.comnih.gov This has been demonstrated in various animal models.

In a rat model of parkinsonian tremor, pimavanserin was shown to reduce tacrine-induced tremulous jaw movements. selleckchem.comebi.ac.uk Furthermore, in a monkey model of Parkinson's disease, pimavanserin administered with levodopa (B1675098) resulted in a dose-dependent reduction in dyskinesias. ebi.ac.uk In a rodent model of Parkinson's disease psychosis, pimavanserin reversed psychosis-like behaviors without exacerbating motor deficits or interfering with the therapeutic effects of L-DOPA on motor function. nih.govnih.gov Studies in rats with bilateral substantia nigra lesions, which mimic some motor and psychotic-like features of Parkinson's disease, showed that pimavanserin reduced psychosis-like behaviors at doses significantly lower than those causing motor impairment. nih.govimrpress.com

Preclinical Model Finding Reference
Tacrine-Induced Tremulous Jaw Movements (Rat)Pimavanserin produced a significant overall reduction of these movements. selleckchem.comebi.ac.uk
Levodopa-Induced Dyskinesias (Monkey)Pimavanserin, in combination with levodopa, caused a dose-related reduction in dyskinesias. ebi.ac.uk
Rodent Model of PD PsychosisReversed psychosis-like behaviors without worsening motor problems or blocking L-DOPA's motor benefits. nih.govnih.gov

Preclinical Evaluation of Sleep-Wake Cycle Regulation by Pimavanserin Tartrate

The serotonergic system, particularly the 5-HT2A receptors, plays a role in regulating the sleep-wake cycle. Pimavanserin's inverse agonist activity at these receptors has been investigated for its effects on sleep architecture.

Preclinical studies have laid the groundwork for understanding pimavanserin's impact on sleep. While detailed preclinical animal data on sleep-wake cycle regulation is not extensively available in the provided search results, the compound's mechanism of action suggests a potential to influence sleep patterns. This is supported by clinical findings where pimavanserin has been shown to increase slow-wave sleep (SWS) in healthy volunteers. ebi.ac.ukportico.org The preclinical rationale stems from the understanding that 5-HT2A receptor antagonists can enhance SWS. portico.org

Investigative Animal Models for Other Neuropsychiatric Conditions (e.g., Major Depressive Disorder, Agitation)

The therapeutic potential of pimavanserin is being explored beyond psychosis, extending to other neuropsychiatric conditions like major depressive disorder (MDD) and agitation.

While there are no specific preclinical animal models of depression mentioned in the search results for pimavanserin, its 5-HT2A and 5-HT2C receptor antagonism is a property shared with some antidepressant medications. binasss.sa.crclinicaltrials.gov A derivative of pimavanserin, ST-2300, which also targets the histamine (B1213489) H3 receptor, has shown antidepressant- and anxiolytic-like properties in mouse models, such as the forced swim test and tail suspension test. mdpi.comresearchgate.net In rodent studies, pimavanserin has been shown to reverse stressor-induced anxiety-like responses and normalize plasma corticosterone (B1669441) levels. For agitation, a trial was initiated to study pimavanserin's efficacy in Alzheimer's disease-related agitation, though it was terminated early. tandfonline.com

Preclinical Model Finding Reference
Forced Swim Test & Tail Suspension Test (Mouse)A pimavanserin derivative (ST-2300) reduced immobility time, suggesting antidepressant-like effects. mdpi.comresearchgate.net
Stress-Induced Anxiety (Rodent)Pimavanserin reversed anxiogenic responses and normalized plasma corticosterone levels.

In Vivo Studies of Antitumor Activity in Xenograft Models

Recent research has uncovered a novel potential application for pimavanserin in oncology, specifically in the treatment of certain cancers.

In vivo studies using xenograft models have demonstrated pimavanserin's antitumor activity. In a glioblastoma xenograft model, pimavanserin markedly suppressed the growth of both subcutaneous and orthotopic tumors in mice. nih.gov The mechanism is believed to involve the suppression of the NFAT signaling pathway. nih.gov Similarly, in pancreatic cancer xenograft models, oral administration of pimavanserin suppressed tumor growth. researchgate.net Specifically, it inhibited the growth of subcutaneously implanted BxPC3 tumors by 50% and orthotopically implanted PANC1 tumors by 75% in nude mice. researchgate.net Further research suggests that pimavanserin tartrate induces apoptosis and suppresses proliferation in pancreatic and triple-negative breast cancer cells. researchgate.net

Xenograft Model Cancer Type Finding Reference
U87-luc cellsGlioblastomaMarkedly suppressed the growth of subcutaneous and orthotopic xenografts. nih.gov
BxPC3 cellsPancreatic CancerSuppressed subcutaneous tumor growth by 50%. researchgate.net
PANC1 cellsPancreatic CancerInhibited orthotopic tumor growth by 75%. researchgate.net
4T1 cellsTriple-Negative Breast CancerPimavanserin tartrate induced apoptosis and suppressed proliferation. researchgate.net

Advanced Research Methodologies and Analytical Techniques for Pimavanserin Tartrate

Spectroscopic and Chromatographic Methods for Compound Characterization and Quantification

The precise characterization and quantification of pimavanserin (B1677881) tartrate in various matrices are fundamental for both quality control and pharmacokinetic studies. High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are two powerful techniques employed for these purposes.

A stability-indicating HPTLC method has been developed and validated for the determination of pimavanserin tartrate. innovareacademics.ininnovareacademics.inresearchgate.net This method is noted for its simplicity, speed, and cost-effectiveness compared to more complex techniques like HPLC-MS. innovareacademics.inresearchgate.net Chromatographic separation is typically achieved on silica (B1680970) gel plates with a mobile phase such as methanol (B129727) and chloroform (B151607) (2:8 v/v), and densitometric scanning is performed at 224 nm. innovareacademics.inresearchgate.net This HPTLC method has been validated according to ICH Q2 (R1) guidelines, demonstrating linearity in the range of 400-2000 ng/band with a high correlation coefficient (R² = 0.9982). innovareacademics.ininnovareacademics.in Key validation parameters are summarized in the table below.

Table 1: HPTLC Method Validation Parameters for Pimavanserin Tartrate

Parameter Result
Retardation factor (Rf) 0.56 ± 0.02 innovareacademics.ininnovareacademics.in
Linearity Range 400-2000 ng/band innovareacademics.ininnovareacademics.in
Correlation Coefficient (R²) 0.9982 innovareacademics.ininnovareacademics.in
Intra-day Precision (%RSD) 1.35 innovareacademics.ininnovareacademics.in
Inter-day Precision (%RSD) 1.78 innovareacademics.ininnovareacademics.in
Limit of Detection (LOD) 17.58 ng/band innovareacademics.ininnovareacademics.in
Limit of Quantification (LOQ) 53.27 ng/band innovareacademics.ininnovareacademics.in
Accuracy (% Recovery) 98-102% innovareacademics.ininnovareacademics.in

For more sensitive and rapid quantification, particularly in biological matrices, UPLC-MS/MS methods have been developed. innovareacademics.innih.gov One such method for determining pimavanserin in rat plasma utilizes protein precipitation for sample extraction and an ACQUITY BEH C18 column for separation. nih.gov The analyte is detected in positive ion mode using multiple reaction monitoring, with transitions of m/z 428.2 → 223.0 for pimavanserin. nih.gov This method has been successfully applied to pharmacokinetic studies in rats following oral administration. nih.gov

In Vitro Functional Assays for Receptor Activity Profiling of Pimavanserin Tartrate

The pharmacological activity of pimavanserin tartrate is primarily defined by its interaction with serotonin (B10506) receptors. In vitro functional assays are crucial for characterizing this activity. Pimavanserin demonstrates high affinity for the serotonin 5-HT2A receptor, acting as an inverse agonist and antagonist. drugbank.comnuplazid.comnih.gov It also exhibits a lower affinity for the 5-HT2C receptor. drugbank.comnuplazid.com

Radioligand binding assays have been instrumental in determining the binding affinity (Ki) of pimavanserin to various receptors. These studies have confirmed its high affinity for 5-HT2A receptors and moderate affinity for 5-HT2C receptors, with minimal binding to other receptors like 5-HT2B, dopamine (B1211576), muscarinic, histaminergic, or adrenergic receptors. drugbank.comnuplazid.comfda.gov

Table 2: Binding Affinity (Ki) of Pimavanserin Tartrate for Human Recombinant Serotonin Receptors

Receptor Ki (nM)
5-HT2A 0.087 drugbank.comnuplazid.comfda.gov
5-HT2C 0.44 drugbank.comnuplazid.comfda.gov
5-HT2B 330 fda.gov
Sigma 1 120 drugbank.comnuplazid.com

Functional assays, such as those measuring the activation of phosphatidylinositol-hydrolysis in cells transfected with human 5-HT2A or 5-HT2C receptors, have further elucidated the inverse agonist properties of pimavanserin. fda.gov These assays have shown that pimavanserin potently antagonizes the function of these receptors. fda.gov Additionally, research has explored the development of novel pimavanserin-based analogues, with in vitro competition receptor binding and functional G protein coupling assays demonstrating that some of these analogues have even higher potency as 5-HT2A receptor inverse agonists than pimavanserin itself. acs.orgresearchgate.net

Omics Approaches in Elucidating Novel Mechanisms of Action for Pimavanserin Tartrate

To gain a broader, unbiased understanding of pimavanserin's molecular mechanisms, researchers have employed "omics" technologies, including transcriptomics and proteomics. These approaches have revealed novel cellular pathways affected by the compound beyond its primary receptor targets.

In one study investigating the anti-tumor activity of pimavanserin in glioblastoma cells, RNA sequencing (RNA-Seq) and iTRAQ proteomics were utilized. nih.gov The results of these omics studies pointed to novel mechanisms of action, including the suppression of the ATR/CDK2/E2F axis, MYC, and Aurora A/B signaling pathways. nih.govresearchgate.net Interestingly, the genes that were upregulated following pimavanserin treatment were largely associated with cholesterol homeostasis. nih.govresearchgate.net This research also identified store-operated calcium channels as new targets for pimavanserin. nih.govresearchgate.net

Advanced Imaging Techniques in Neuropharmacology Research (e.g., PET Studies for Receptor Occupancy)

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of molecular targets in the living brain. PET studies have been crucial in determining the receptor occupancy of pimavanserin at its target sites.

Studies using PET have demonstrated that pimavanserin effectively occupies 5-HT2A receptors in the human brain in a dose-dependent manner. researchgate.net Research has shown that near-maximal saturation of these receptors is achieved with oral doses of 10 to 20 mg. researchgate.net This information has been vital in guiding dosing decisions for clinical trials. researchgate.net

A clinical study is currently underway to further investigate the relationship between 5-HT2A receptor occupancy by pimavanserin and clinical response in patients with Parkinson's disease psychosis. clinicaltrials.gov This study will use the PET radioligand (R)-[18F]MH.MZ to measure receptor density at baseline and after treatment with pimavanserin. The goal is to correlate the change in receptor binding with improvements in psychosis symptoms. clinicaltrials.gov Such studies highlight the importance of advanced imaging in linking the molecular action of a drug to its therapeutic effects.

Emerging Research Areas and Future Directions for Pimavanserin Tartrate

Elucidating Unresolved Aspects of Mechanism-to-Effect Translation for Pimavanserin (B1677881) Tartrate

A key unresolved question is the exact downstream signaling pathways modulated by pimavanserin's interaction with the 5-HT2A receptor. Research suggests that the therapeutic benefits may not solely stem from blocking serotonin's effects but also from reducing the receptor's constitutive activity, a hallmark of inverse agonism. researchgate.netnih.gov Further studies are needed to delineate the specific intracellular cascades, such as those involving G-proteins, phospholipase C, and subsequent second messengers, that are altered by pimavanserin. drugbank.com

Recent preliminary evidence suggests a potential neuroprotective role for pimavanserin. Studies have indicated that it may protect dopaminergic neurons from MPP+-induced cell death, an effect possibly mediated by the increased release of glial cell line-derived neurotrophic factor (GDNF). researchgate.net This neuroprotective action appears to be dependent on GDNF, as it was blocked by anti-GDNF antibodies. researchgate.net Additionally, research has pointed to pimavanserin's ability to inhibit the Ca2+-calcineurin-NFAT signaling pathway by suppressing store-operated calcium entry (SOCE), a mechanism that could have implications for its therapeutic effects. nih.gov

The following table summarizes the binding affinities of pimavanserin for various receptors:

Table 1: Binding Affinities of Pimavanserin
ReceptorBinding Affinity (Ki, nM)Reference
Serotonin (B10506) 5-HT2A0.087 drugbank.comfrontiersin.org
Serotonin 5-HT2C0.44 drugbank.comfrontiersin.org
Sigma-1120 drugbank.comwikipedia.orgfrontiersin.org
Dopamine (B1211576), Muscarinic, Histaminergic, Adrenergic>300 drugbank.comwikipedia.org

Exploration of Novel Therapeutic Applications Based on Molecular Targets of Pimavanserin Tartrate

The unique pharmacological profile of pimavanserin, particularly its high selectivity for 5-HT2A receptors and lack of significant dopaminergic activity, has prompted research into its potential use in other conditions. drugbank.comnuplazidhcp.com

Emerging preclinical research has highlighted the potential of pimavanserin as an anticancer agent. Studies have shown that pimavanserin tartrate can suppress the proliferation of various cancer cells, including pancreatic and brain tumor cells, and induce apoptosis. news-medical.netnih.govnih.gov The proposed mechanism for these anticancer effects involves the inhibition of the Akt/Gli1 signaling pathway. nih.govresearchgate.net In animal models, pimavanserin has been shown to significantly suppress the growth of brain tumors. news-medical.net Furthermore, research suggests that pimavanserin may enhance the efficacy of existing chemotherapy drugs like temozolomide (B1682018) in glioblastoma by inhibiting proteins responsible for treatment resistance. news-medical.net A U.S. patent has been granted for the use of pimavanserin in treating various cancers, covering its application as a monotherapy or in combination with other treatments. news-medical.net

Pimavanserin's antagonist activity at 5-HT2A receptors has led to its investigation as a potential treatment for sleep disturbances. nih.gov Research suggests that blocking these receptors can promote slow-wave sleep. nih.gov Clinical studies have explored pimavanserin's effects on sleep in patients with Parkinson's disease and post-traumatic stress disorder (PTSD). nih.govnih.govclinicaltrials.gov In patients with Parkinson's disease psychosis, pimavanserin has been shown to improve nighttime sleep and daytime sleepiness. texas.govnih.gov A pilot study in veterans with PTSD and insomnia suggested that pimavanserin may be well-tolerated and subjectively improve insomnia symptoms. nih.gov Another study is investigating the combination of pimavanserin with atomoxetine (B1665822) for the treatment of obstructive sleep apnea, with the hypothesis that pimavanserin may counteract the wake-promoting effects of atomoxetine and improve sleep continuity. medrxiv.org

Oncology Research and Drug Repurposing Potential

Development of Next-Generation Selective Serotonin Receptor Modulators Inspired by Pimavanserin Tartrate

The clinical success and unique mechanism of pimavanserin have inspired the development of a new generation of selective serotonin receptor modulators. The focus of this research is to create compounds with even greater selectivity and potentially improved therapeutic profiles for a range of neuropsychiatric disorders. mdpi.comacs.org The development of next-generation selective estrogen receptor degraders (SERDs) in oncology provides a parallel example of how a targeted approach can lead to improved therapies. vhio.net The aim is to design molecules that can more precisely modulate serotonergic systems, potentially offering better efficacy and fewer side effects than existing treatments. nih.govresearchgate.net

Mechanistic Studies of Pharmacokinetic Interactions and Their Implications

Understanding the pharmacokinetic profile of pimavanserin is crucial for its safe and effective use, particularly concerning drug-drug interactions. Pimavanserin is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5. dovepress.comthecarlatreport.com Co-administration with strong inhibitors of CYP3A4, such as ketoconazole, can significantly increase pimavanserin exposure. dovepress.comnih.gov Conversely, strong inducers of CYP3A4, like rifampin, can decrease its plasma concentration. nuplazidhcp.comnih.gov These interactions have led to recommendations for dose adjustments when pimavanserin is used concomitantly with such drugs. nuplazidhcp.comnih.gov Further mechanistic studies are ongoing to fully characterize the impact of these interactions on the clinical efficacy and safety of pimavanserin.

The following table details some of the known drug interactions with pimavanserin:

Table 2: Pimavanserin Drug Interactions
Interacting Drug/ClassEffect on PimavanserinMechanismReference
Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin)Increased exposureInhibition of CYP3A4 metabolism dovepress.comnih.govmedscape.com
Strong CYP3A4 Inducers (e.g., rifampin, carbamazepine)Decreased exposureInduction of CYP3A4 metabolism nuplazidhcp.comnih.govmedscape.com
QTc Prolonging Drugs (e.g., quinidine, amiodarone, ziprasidone)Increased risk of QTc prolongationAdditive pharmacodynamic effect nih.govmedscape.com

Q & A

Q. What are the primary pharmacological mechanisms and receptor selectivity profiles of pimavanserin tartrate?

Pimavanserin tartrate is a selective serotonin 5-HT2A receptor inverse agonist with minimal affinity for dopamine receptors, distinguishing it from traditional antipsychotics. It exhibits weak antagonism at 5-HT2C receptors, which may contribute to its tolerability in Parkinson’s disease psychosis (PDP) without exacerbating motor symptoms . Methodologically, receptor selectivity is confirmed via radioligand binding assays and functional cellular assays (e.g., measuring cAMP levels or calcium flux). Researchers should prioritize in vitro studies to validate receptor interactions before advancing to animal models .

Q. What clinical trial designs are commonly used to evaluate pimavanserin’s efficacy in neuropsychiatric disorders?

The CLARITY study () employed a two-stage sequential parallel comparison design to mitigate placebo response in major depressive disorder (MDD). Key features include:

  • Randomization : Initial 3:1 (placebo:pimavanserin) allocation, followed by re-randomization of placebo non-responders.
  • Outcome measures : Hamilton Depression Rating Scale (HAMD-17), Clinical Global Impression-Severity (CGI-S), and psychosocial function scales.
  • Blinding : Double-blind protocols with weekly assessments to reduce bias . For PDP, phase 3 trials typically use the SAPS-PD scale (hallucinations/delusions) with a 6-week randomized, placebo-controlled design .

Q. Which analytical methods are validated for quantifying pimavanserin tartrate in bulk and formulations?

UV-spectrophotometry (zero/first-order derivative and area-under-curve methods) is cost-effective for routine analysis, with linearity (5–30 μg/mL), precision (%RSD <2%), and recovery (98–101%) validated per ICH guidelines . For pharmacokinetic studies, UPLC-MS/MS offers higher sensitivity (LLOQ: 1 ng/mL in rat plasma) and specificity, using deuterated internal standards to control matrix effects .

Q. What are the key pharmacokinetic parameters and metabolic pathways of pimavanserin tartrate?

  • Absorption : Bioavailability is unaffected by food, with steady-state achieved in 4–5 days .
  • Metabolism : Primarily via CYP3A4/5, generating inactive metabolites. Drug-drug interaction studies are critical when co-administering CYP3A4 inhibitors/inducers (e.g., ketoconazole, rifampin) .
  • Elimination : Half-life ~57 hours, supporting once-daily dosing. Population pharmacokinetic modeling in phase 1 trials can identify covariates (e.g., age, renal impairment) affecting exposure .

Advanced Research Questions

Q. How can researchers address contradictory efficacy data between phase 2 and phase 3 trials in MDD?

The phase 2 CLARITY trial showed significant HAMD-17 improvement (−1.7 vs. placebo, p=0.039), while phase 3 failed to meet the primary endpoint. Methodological considerations:

  • Endpoint selection : Phase 3 relied on HAMD-17, whereas phase 2 highlighted secondary outcomes (e.g., anxiety, sleep). Future trials should enrich for patients with specific symptoms (e.g., insomnia, irritability) and use multidimensional scales (e.g., CAST, CGI-S) .
  • Placebo response mitigation : Adaptive designs (e.g., sequential parallel comparison) or biomarkers (e.g., EEG, inflammatory markers) to stratify placebo responders .

Q. What strategies minimize QT interval prolongation risk in pimavanserin trials?

  • ECG monitoring : Baseline and periodic QTc assessments, particularly when combined with SSRIs (e.g., citalopram) .
  • Dose adjustment : Phase 1 studies suggest linear PK; consider lower doses (e.g., 20 mg/day) in high-risk populations .
  • In silico modeling : Use hERG channel inhibition assays and PK/PD simulations to predict cardiac risk .

Q. How can formulation stability challenges in amorphous pimavanserin tartrate be addressed?

The patent () describes premix stabilization using hydrophilic polymers (e.g., HPMC, PVP) to inhibit recrystallization. Key steps:

  • Excipient screening : Ternary phase diagrams to optimize polymer-surfactant ratios.
  • Dissolution testing : USP Apparatus II (50 rpm, pH 6.8 buffer) to ensure consistent release .
  • Accelerated stability studies : 40°C/75% RH for 6 months to assess physical/chemical degradation .

Q. What methodologies assess pimavanserin’s effects on comorbid symptoms like insomnia or irritability?

  • Sleep/wakefulness : Secondary analyses of CLARITY used the Karolinska Sleepiness Scale (KSS) and actigraphy to quantify sleep architecture changes .
  • Irritability : The Concise Associated Symptom Tracking (CAST) scale tracked early improvements (week 1–2), correlating with long-term remission .
  • Suicidal ideation : Columbia Suicide Severity Rating Scale (C-SSRS) integrated into adverse event reporting .

Q. How can preclinical data on 5-HT2A inverse agonism be translated into clinical trial design?

  • Animal models : Pimavanserin reduced MK-801-induced hyperactivity in mice (3 mg/kg) and tacrine-induced tremors in rats (40 mg/kg), supporting antipsychotic efficacy .
  • Biomarker integration : PET imaging (e.g., 5-HT2A receptor occupancy) to validate target engagement in early-phase trials .
  • Dose extrapolation : Allometric scaling from rodent PK data to human equivalent doses, adjusted for CYP3A4 polymorphisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(4-Fluorophenyl)methyl]-N-(1-methyl-4-piperidinyl)-N'-[[4-(2-methylpropoxy)phenylurea (2R,3R)-2,3-Dihydroxybutanedioate
Reactant of Route 2
N-[(4-Fluorophenyl)methyl]-N-(1-methyl-4-piperidinyl)-N'-[[4-(2-methylpropoxy)phenylurea (2R,3R)-2,3-Dihydroxybutanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.